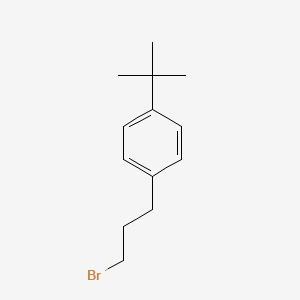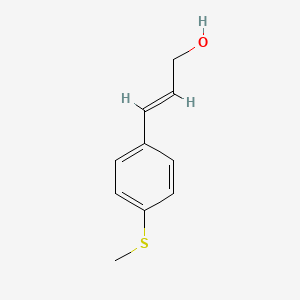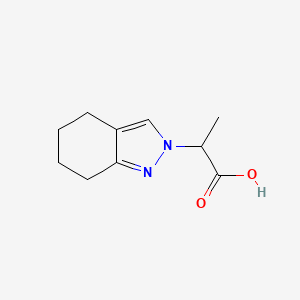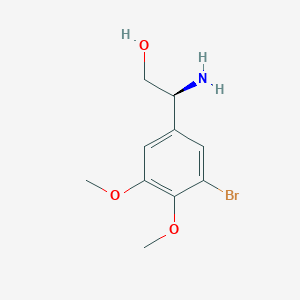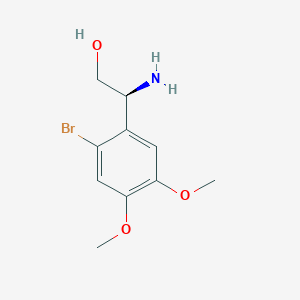
(S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H8FNO This compound is characterized by the presence of a fluoro group, a hydroxyethyl group, and a benzonitrile moiety It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluorobenzonitrile.
Hydroxyethylation: The precursor undergoes a hydroxyethylation reaction, where an ethyl group with a hydroxyl group is introduced. This step often requires the use of reagents like ethylene oxide or ethylene glycol under basic conditions.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the hydroxyethylation reaction under controlled temperature and pressure conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and enantiomeric excess of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 2-fluoro-5-(1-oxoethyl)benzonitrile.
Reduction: Formation of 2-fluoro-5-(1-aminoethyl)benzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
(S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-Hydroxyethyl)benzonitrile: Similar structure but lacks the fluoro group.
®-2-Fluoro-5-(1-hydroxyethyl)benzonitrile: The enantiomer of the compound with different chiral configuration.
2-Fluoro-5-(1-hydroxyethyl)benzonitrile: The racemic mixture containing both (S) and ® enantiomers.
Uniqueness
(S)-2-Fluoro-5-(1-hydroxyethyl)benzonitrile is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The specific (S)-configuration also imparts distinct stereochemical properties that can affect its interactions with chiral environments in biological systems.
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
2-fluoro-5-[(1S)-1-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H8FNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6,12H,1H3/t6-/m0/s1 |
InChI Key |
IVGDYWMLQUVLCR-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)C#N)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593992.png)

